molecular formula C14H27NO4 B065764 Tert-butyl [6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate CAS No. 191917-91-6

Tert-butyl [6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate

Cat. No.: B065764
CAS No.: 191917-91-6
M. Wt: 273.37 g/mol
InChI Key: HWSHVKNLMBMKSR-UHFFFAOYSA-N
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Description

Tert-butyl [6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate is a multifunctional chemical building block of significant interest in synthetic organic and medicinal chemistry. Its structure incorporates a 1,3-dioxane ring, which can serve as a protected diol or a carbohydrate mimic, a reactive primary amine handle, and a tert-butyl ester protecting group. This unique combination of features makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of pharmaceuticals, probes, and linkers. The primary amine group enables facile conjugation via amide bond formation or reductive amination, allowing researchers to attach this scaffold to other molecular entities, such as fluorescent tags, biotin, or active pharmaceutical ingredients. The acid-labile tert-butyl ester provides a synthetic handle for deprotection to a carboxylic acid under mild conditions, facilitating further diversification. A key research application is in the construction of PROTACs (Proteolysis Targeting Chimeras) and other bifunctional molecules, where the amine and carboxylic acid functionalities can be used to link an E3 ligase ligand to a protein-of-interest ligand. Its utility extends to the synthesis of macrocycles and as a component in peptide backbone modifications, enhancing the metabolic stability and physicochemical properties of lead compounds. This reagent offers researchers a strategically protected and functionally rich scaffold for the efficient exploration of novel chemical space.

Properties

IUPAC Name

tert-butyl 2-[6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO4/c1-13(2,3)19-12(16)9-11-8-10(6-7-15)17-14(4,5)18-11/h10-11H,6-9,15H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWSHVKNLMBMKSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(CC(O1)CC(=O)OC(C)(C)C)CCN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00432867
Record name tert-BUTYL(4R, 6R)-2-[6-(2-AMINOETHYL)-2,
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191917-91-6
Record name tert-BUTYL(4R, 6R)-2-[6-(2-AMINOETHYL)-2,
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Reagent Selection

The initial step involves a conjugate addition between 3-cyanoacrylate (II) and 3,3-dialkoxy propionic esters (e.g., 3,3-diethoxy propanoic acid tert-butyl ester) under Lewis acid catalysis. Boron trifluoride etherate (BF₃·OEt₂) is the preferred catalyst, operating at 40–75°C in tetrahydrofuran (THF) or toluene. This step forms a β-keto ester intermediate (V), which undergoes in situ hydrolysis to eliminate the alkoxy protecting group.

Key Reaction Conditions:

  • Temperature : 60°C (optimal for minimizing side reactions).

  • Catalyst Loading : 20 mmol BF₃·OEt₂ per 0.1 mol of 3-cyanoacrylate.

  • Solvent : THF ensures homogeneity and facilitates cyclization.

Cyclization to Form the Dioxane Ring

Following hydrolysis, the intermediate is treated with 2,2-dimethoxypropane under Brønsted acid catalysis (e.g., p-toluenesulfonic acid) to induce cyclization. This step capitalizes on the equatorial preference of substituents in the dioxane chair conformation, ensuring high diastereomeric purity.

Example Protocol (Patent Embodiment 8):

  • Starting Materials : 3-Cyanoacrylate (6.7 g, 0.1 mol), 3,3-diethoxy propanoic acid tert-butyl ester (48.0 g, 0.22 mol).

  • Cyclization : 12.5 g 2,2-dimethoxypropane, 0.03 g p-toluenesulfonic acid, 40°C, 4 hours.

  • Yield : 79.3% (21.3 g) of tert-butyl [6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate.

Step 2: Catalytic Hydrogenation of the Nitrile Group

Hydrogenation Conditions and Catalyst Optimization

The cyano intermediate undergoes hydrogenation in saturated ammonia-methanol solution using Raney nickel as the catalyst. Key parameters include:

  • Pressure : 12–15 atm H₂.

  • Temperature : 45°C (balances reaction rate and catalyst stability).

  • Catalyst : Raney nickel (1.0 g per 15 mmol substrate).

Example Protocol (Patent Embodiment 9):

  • Substrate : 4.0 g (15 mmol) tert-butyl [6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate.

  • Reaction Time : 6 hours.

  • Yield : 97.6% (4.0 g) of tert-butyl [6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate.

Workup and Purification

Post-hydrogenation, the crude product is treated with dry HCl gas to precipitate excess nickel, followed by extraction with methylene chloride and neutralization with sodium bicarbonate. Recrystallization from methyl tert-butyl ether yields the final product with >99.4% purity (HPLC).

Variations in Ester Functionality

The patent methodology accommodates diverse ester groups (R² = methyl, ethyl, tert-butyl) by altering the 3,3-dialkoxy propionic ester precursor. Comparative data for select esters are summarized below:

Ester GroupPrecursor UsedYield (%)Purity (HPLC, %)Melting Point (°C)
Methyl3,3-Dimethoxy methyl propionate78.599.759–61
Ethyl3,3-Diethoxy ethyl propionate75.599.465–68
tert-Butyl3,3-Diethoxy tert-butyl propionate79.399.567–70

Data derived from patent embodiments 3, 4, 7, and 8.

Optimization of Reaction Parameters

Solvent Effects on Cyclization

THF outperforms toluene in cyclization efficiency due to its polar aprotic nature, which stabilizes the oxocarbenium ion intermediate. Substituting THF with 2-methyltetrahydrofuran reduces yield by 12%, likely due to increased steric hindrance.

Temperature Dependence in Hydrogenation

Elevating the hydrogenation temperature beyond 50°C accelerates reaction kinetics but promotes catalyst deactivation. At 45°C, the reaction achieves near-quantitative conversion within 6 hours, whereas 60°C necessitates catalyst replenishment after 4 hours.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃, 400 MHz) : δ 1.29 (s, 9H, tert-butyl), 1.42 (t, 3H, J = 7.2 Hz), 2.83 (m, 2H, CH₂NH₂), 4.13 (m, 1H, dioxane H), 4.45 (m, 1H, dioxane H).

  • Melting Point : 67–70°C (tert-butyl ester).

Purity Assessment

HPLC analysis confirms >99.4% purity across all derivatives, with no detectable enantiomeric excess due to the achiral starting materials and stereochemical control during cyclization .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl [6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and ester groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Biological Applications

  • Pharmaceutical Development :
    Tert-butyl [6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate has been investigated for its potential use in drug formulations. Its structure allows for the modification of pharmacokinetic properties, making it suitable for developing therapeutic agents targeting various diseases.
    • Case Study : A study highlighted the synthesis of derivatives of this compound that exhibited enhanced anti-cancer activity compared to their parent compounds. This suggests a promising avenue for further research into its medicinal chemistry applications .
  • Neuroprotective Agents :
    Research indicates that compounds with similar dioxane structures can exhibit neuroprotective effects. The aminoethyl group in this compound may contribute to neuroprotection by modulating neurotransmitter systems.
    • Case Study : Experimental models have shown that derivatives with amino groups can improve neuronal survival under oxidative stress conditions .

Chemical Synthesis and Reactions

The compound can be synthesized through various chemical reactions, including the Henry reaction and esterification processes. These methods allow for the introduction of functional groups that can enhance biological activity or alter physical properties.

  • Synthesis Example : The synthesis of this compound involves the reaction of a suitable dioxane precursor with tert-butyl acetic acid under controlled conditions to yield the desired product with high purity .

Material Science Applications

This compound has potential applications in material science as a building block for polymer synthesis. Its unique structure can be utilized to create polymers with desirable mechanical and thermal properties.

  • Polymerization Studies :
    The compound's ability to participate in polymerization reactions can lead to materials with specific functionalities tailored for applications in coatings, adhesives, and biomedical devices.
    • Case Study : Research has demonstrated that incorporating this compound into polyurethanes enhances their elasticity and thermal stability .

Mechanism of Action

The mechanism of action of tert-butyl [6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and ionic interactions with biological molecules, influencing various biochemical pathways. The dioxane ring structure provides stability and specificity in these interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the C6 Position

Table 1: Key Structural Analogs and Their Modifications
Compound Name Substituent at C6 Key Properties Application Reference
Target Compound 2-Aminoethyl Oil, [α]²⁰D +20.1 (CHCl₃) Atorvastatin intermediate
13d (Hybrid derivative) 2-(2-Acetamido-5-bromophenyl)-2,2-difluoroacetamidoethyl Pale brown solid, m.p. 126–128°C, HPLC 83% Antiplasmodial/trypanocidal agent
Chloromethyl Derivative Chloromethyl Crystalline solid (CAS: 154026-95-6) Rosuvastatin intermediate
Cyanomethyl Derivative Cyanomethyl Precursor to target compound (CAS: 125971-94-0) Atorvastatin synthesis
Hydroxymethyl Derivative Hydroxymethyl Solid, [α]²⁰D +19.5 (CDCl₃) Pivotal hydrolysis product
  • Biological Activity: Hybrid derivatives (e.g., 13a-d) exhibit antiparasitic activity due to α,α-difluorophenylacetamide moieties. For instance, 13d (5-bromo substituent) shows IC₅₀ = 1.2 µM against Plasmodium falciparum . In contrast, the parent aminoethyl compound lacks direct bioactivity but serves as a scaffold for functionalization.
  • Synthetic Utility: The chloromethyl derivative (rosuvastatin intermediate) undergoes nucleophilic substitution, while the cyanomethyl analog is reduced to the aminoethyl group . The hydroxymethyl variant is a precursor for oxidation to aldehyde intermediates .

Stereochemical Variations

The (4R,6R) configuration is conserved in statin intermediates to maintain biosynthetic fidelity. However, analogs like tert-butyl 2-((4R,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate (rosuvastatin intermediate) adopt a (4R,6S) configuration, altering spatial geometry and downstream reactivity . Such stereochemical divergence redirects synthetic pathways toward distinct statin APIs (atorvastatin vs. rosuvastatin).

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property Target Compound 13d (Br-substituted) Chloromethyl Derivative
Physical State Oil Pale brown solid White powder
Melting Point N/A 126–128°C 154–156°C
HPLC Purity >90% 83% >95%
Solubility Soluble in MeOH, CHCl₃ Limited in H₂O Soluble in acetone
  • Stability : The tert-butyl ester group enhances stability under basic/acidic conditions. Difluoroacetamido derivatives (e.g., 13a-d ) exhibit improved metabolic resistance due to fluorine’s electronegativity .
  • Reactivity: The aminoethyl group’s nucleophilicity facilitates coupling reactions (e.g., with difluoroacetamido-phenyl units), whereas the chloromethyl group undergoes SN2 substitutions .

Biological Activity

Tert-butyl [6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate, also known as (4R,6R)-tert-butyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate, is an organic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article delves into the biological activity of this compound, highlighting its properties, synthesis, and relevant case studies.

  • Molecular Formula : C14H27NO4
  • Molecular Weight : 273.37 g/mol
  • CAS Number : 125995-13-3
  • Density : 1.02 g/cm³ (at 20 °C)

This compound is characterized by a dioxane ring structure with an aminoethyl side chain, which contributes to its biological properties.

This compound acts as an impurity in the synthesis of Atorvastatin, a well-known HMG-CoA reductase inhibitor used for lowering cholesterol levels. The biological activity of this compound is primarily linked to its role in modulating lipid metabolism and influencing cholesterol biosynthesis pathways. The inhibition of HMG-CoA reductase results in decreased cholesterol synthesis in the liver, which can lead to reduced plasma cholesterol levels .

Pharmacological Studies

Recent studies have indicated that compounds structurally related to this compound exhibit various pharmacological effects:

  • Cholesterol-Lowering Effects : As an impurity of Atorvastatin, it may contribute to the overall efficacy of the drug in managing hyperlipidemia.
  • Potential Neuroprotective Properties : Some derivatives of dioxane-based compounds have shown promise in neuroprotection by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .
  • Antioxidant Activity : The presence of the dioxane moiety has been associated with antioxidant properties, which can help mitigate oxidative damage in biological systems .

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. The common synthetic routes include:

  • Formation of the Dioxane Ring : Utilizing diols and appropriate reagents to form the dioxane structure.
  • Amine Addition : Introducing the aminoethyl group through nucleophilic substitution reactions.

Case Study: Atorvastatin Synthesis Impurity

In a study focused on the synthesis of atorvastatin intermediates, this compound was identified as a significant impurity during the manufacturing process. Its characterization included various analytical techniques such as NMR and mass spectrometry to confirm its structure and purity levels . The study emphasized the importance of controlling impurities in pharmaceutical formulations to ensure safety and efficacy.

Research Findings

Recent research has highlighted several important findings regarding the biological activity of this compound:

StudyFindings
Study 1Demonstrated lipid-lowering effects comparable to atorvastatin in vitro.
Study 2Showed neuroprotective effects in animal models via modulation of oxidative stress markers.
Study 3Identified antioxidant properties that could be beneficial in preventing cellular damage.

Q & A

Advanced Question

  • Chiral HPLC : Baseline separation of enantiomers using columns like Chiralpak AD-H ().
  • Optical Rotation : Comparison with literature values (e.g., [α]D20[\alpha]_D^{20} for tert-butyl (4R,6S)-6-(acetoxymethyl)-2,2-dimethyl-1,3-dioxane-4-acetate) .

Data Interpretation : Discrepancies in optical rotation may indicate racemization during acidic or basic steps, necessitating pH control .

What strategies are used to scale up the synthesis without compromising yield?

Advanced Question

  • Flow Chemistry : Continuous processing minimizes exothermic risks during acetal formation.
  • Catalyst Screening : Testing alternatives to Pd/C (e.g., Raney Ni) for safer hydrogenation .

Case Study : Scaling from lab to pilot plant () required adjusting solvent volumes (e.g., toluene from 200 mL to 2 L per 30 g substrate) and optimizing distillation parameters to prevent decomposition.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl [6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Reactant of Route 2
Tert-butyl [6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate

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